molecular formula C10H10ClNO2 B1297735 N-(3-Acetylphenyl)-2-chloroacetamide CAS No. 42865-69-0

N-(3-Acetylphenyl)-2-chloroacetamide

Cat. No. B1297735
CAS RN: 42865-69-0
M. Wt: 211.64 g/mol
InChI Key: HLFQTKCUEGIERF-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-chloroacetamide is a compound of interest due to its potential applications in various fields, including medicinal chemistry. While the provided data does not directly discuss N-(3-Acetylphenyl)-2-chloroacetamide, it does include information on structurally related compounds that can offer insights into its properties and synthesis. These related compounds share a common acetamide moiety and a chlorinated aromatic ring, which are also expected to be present in N-(3-Acetylphenyl)-2-chloroacetamide.

Synthesis Analysis

The synthesis of related compounds typically involves acetylation, chlorination, and the formation of an amide bond. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, achieving high yields . Similarly, N-(4-acetylphenyl)-2-chloroacetamide was synthesized, although the specific method was not detailed in the provided data . These methods could potentially be adapted for the synthesis of N-(3-Acetylphenyl)-2-chloroacetamide by using appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of intramolecular and intermolecular hydrogen bonding, which influences their conformation and crystal packing. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits intramolecular N-H⋯O hydrogen bonding and intermolecular C-H⋯O interactions . The conformation of the N-H bond in various dichloroacetamide compounds is reported to be syn to certain substituents on the aromatic ring, which is a common feature in these molecules . These structural insights are relevant to understanding the conformation and potential interactions of N-(3-Acetylphenyl)-2-chloroacetamide.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. For instance, the novel anilidoquinoline derivative 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide showed significant antiviral and antiapoptotic effects, indicating its reactivity in a biological context . The presence of chloro substituents and other functional groups can also affect the reactivity of these compounds in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. The solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide suggest that solvent polarity can affect the optical properties of these compounds . Intermolecular hydrogen bonding can also impact the melting points and solubility of these compounds in various solvents. Quantum chemical calculations provide insights into vibrational frequencies, electronic properties, and thermodynamic properties, which are essential for understanding the behavior of these molecules under different conditions .

Scientific Research Applications

1. Antimicrobial Activities of Sulfonamide Compounds

  • Application Summary : Sulfonamide compounds, including N-(3-acetylphenyl)-4-methylbenzenesulfonamide, have been synthesized and their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus have been evaluated .
  • Methods of Application : The compounds were synthesized and their antibacterial properties were studied using molecular docking research. The antibacterial activities of the synthesized derivatives were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method .
  • Results : All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

2. Synthesis of Isoindoloquinoline Derivatives

  • Application Summary : A novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative has been synthesized with the aim of obtaining different derivatives belonging to the isoindoloquinoline family .
  • Methods of Application : The derivative was synthesized by a Claisen–Smichdt-type condensation reaction .
  • Results : The novel derivative was successfully synthesized in a 75% yield .

3. N-(3-Acetylphenyl)decanamide

  • Application Summary : N-(3-Acetylphenyl)decanamide is a chemical compound available for research purposes .
  • Methods of Application : This compound is typically used in laboratory settings for various chemical research and experiments .
  • Results : Specific results or outcomes may vary depending on the nature of the experiment .

4. N-(3-Acetylphenyl)-3,5-diethoxybenzamide

  • Application Summary : N-(3-Acetylphenyl)-3,5-diethoxybenzamide is another chemical compound that can be used for research purposes.
  • Methods of Application : Similar to the previous compound, this is used in various chemical research and experiments.
  • Results : The results or outcomes will depend on the specific experiment conducted.

5. N-(3-Acetylphenyl)-N-ethylacetamide

  • Application Summary : N-(3-Acetylphenyl)-N-ethylacetamide is a reactant used in the preparation of 5-Oxo-Zaleplon, a metabolite of Zaleplon .
  • Methods of Application : This compound is used as a reactant in the synthesis of other compounds, such as 5-Oxo-Zaleplon .
  • Results : The successful synthesis of 5-Oxo-Zaleplon would be the expected outcome .

6. N-(3-Acetylphenyl)decanamide

  • Application Summary : N-(3-Acetylphenyl)decanamide is a chemical compound available for research purposes .
  • Methods of Application : This compound is typically used in laboratory settings for various chemical research and experiments .
  • Results : Specific results or outcomes may vary depending on the nature of the experiment .

7. N-(3-Acetylphenyl)-3,5-diethoxybenzamide

  • Application Summary : N-(3-Acetylphenyl)-3,5-diethoxybenzamide is another chemical compound that can be used for research purposes.
  • Methods of Application : Similar to the previous compound, this is used in various chemical research and experiments.
  • Results : The results or outcomes will depend on the specific experiment conducted.

8. N-(3-Acetylphenyl)-N-ethylacetamide

  • Application Summary : N-(3-Acetylphenyl)-N-ethylacetamide is a reactant used in the preparation of 5-Oxo-Zaleplon, a metabolite of Zaleplon .
  • Methods of Application : This compound is used as a reactant in the synthesis of other compounds, such as 5-Oxo-Zaleplon .
  • Results : The successful synthesis of 5-Oxo-Zaleplon would be the expected outcome .

Safety And Hazards

The safety and hazards associated with N-(3-Acetylphenyl)-2-chloroacetamide are not directly mentioned in the search results. However, similar compounds can cause skin irritation, eye irritation, and respiratory irritation10.


Future Directions

The future directions for N-(3-Acetylphenyl)-2-chloroacetamide are not explicitly mentioned in the search results. However, similar compounds are being investigated for their potential in various applications, including as potential scaffolds in the pharmaceutical sector11.


Please note that this analysis is based on the information available and may not be fully accurate or complete. For a more comprehensive understanding, further research and consultation with a chemistry professional is recommended.


properties

IUPAC Name

N-(3-acetylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFQTKCUEGIERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345796
Record name N-(3-Acetylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acetylphenyl)-2-chloroacetamide

CAS RN

42865-69-0
Record name N-(3-Acetylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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